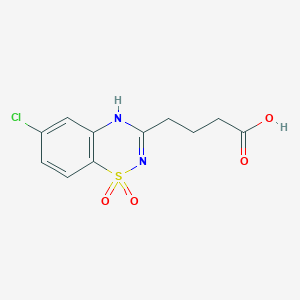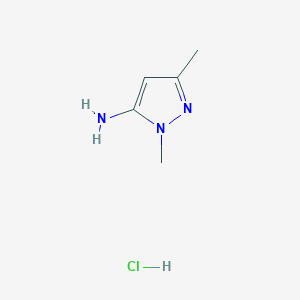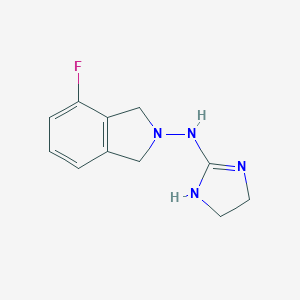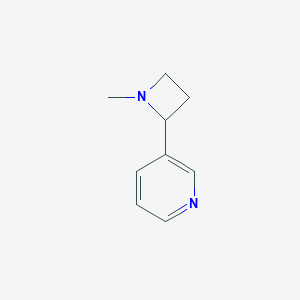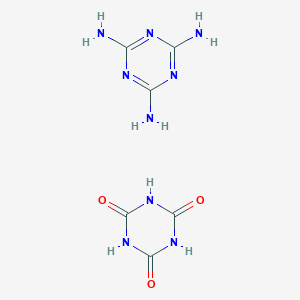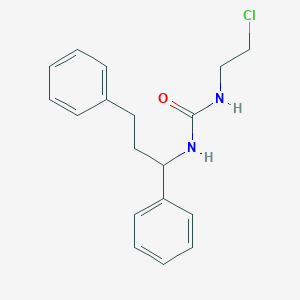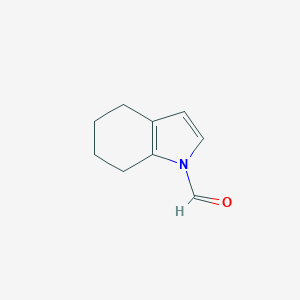
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone, also known as AD198, is a chemical compound that has been synthesized for its potential use in cancer treatment. This compound is a derivative of the well-known chemotherapy drug, doxorubicin, and has been developed to improve its efficacy and reduce its toxicity.
Wirkmechanismus
The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is similar to that of doxorubicin. This compound works by inhibiting the replication of cancer cells and inducing cell death. However, the addition of the sugar moiety in 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone allows for better tumor penetration and uptake, leading to increased efficacy.
Biochemische Und Physiologische Effekte
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have less toxicity than doxorubicin, leading to fewer side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is its potential as a more effective and less toxic cancer treatment compared to traditional chemotherapy drugs. In addition, its ability to target resistant cancer cells makes it a promising option for patients who have not responded to other treatments. However, the synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers are exploring the use of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone in combination with other cancer treatments to enhance its efficacy. Finally, studies are ongoing to better understand the mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify potential biomarkers that could be used to predict patient response.
Conclusion:
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is a promising compound with potential as a more effective and less toxic cancer treatment. Its unique structure and mechanism of action make it a valuable addition to the arsenal of chemotherapy drugs available to cancer patients. Further research is needed to fully understand the potential of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify the optimal conditions for its use in clinical settings.
Synthesemethoden
The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves the modification of the doxorubicin molecule through the addition of a fluorine atom and a sugar moiety. This modification is achieved through a series of chemical reactions that require specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Eigenschaften
CAS-Nummer |
103930-51-4 |
|---|---|
Produktname |
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone |
Molekularformel |
C27H27FO12 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
KXGVIPZFMKMPFU-OATXVPTESA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Andere CAS-Nummern |
103930-51-4 |
Synonyme |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



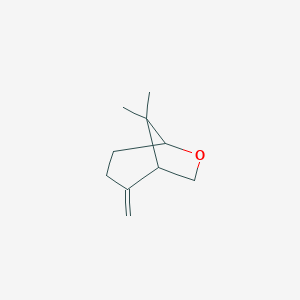
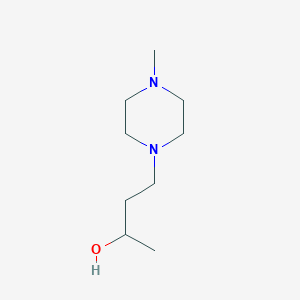

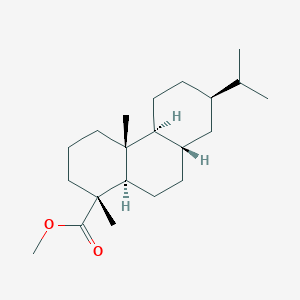
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)


